molecular formula C20H18N2O B3924683 N-(4-anilinophenyl)-2-phenylacetamide

N-(4-anilinophenyl)-2-phenylacetamide

Cat. No.: B3924683
M. Wt: 302.4 g/mol
InChI Key: RYDNAZDQISKSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aniline (B41778) and Acetamide (B32628) Chemical Space

The structure of N-(4-anilinophenyl)-2-phenylacetamide is a composite of two fundamental chemical moieties: aniline and acetamide. Aniline (C₆H₅NH₂) is the simplest aromatic amine, characterized by a phenyl group attached to an amino group. wikipedia.org It serves as a precursor to a vast array of chemicals, including dyes and pharmaceuticals. wikipedia.orgwikipedia.org The nitrogen atom's lone pair of electrons in aniline is delocalized into the aromatic ring, which influences its chemical reactivity. echemi.com

Acetamide (CH₃CONH₂), on the other hand, is the simplest amide derived from acetic acid. The N-phenylacetamide variant, also known as acetanilide, was one of the first aniline derivatives found to have analgesic and antipyretic properties, though its use was curtailed due to toxicity. wikipedia.org The amide linkage is a critical functional group in biochemistry, most notably forming the peptide bonds that link amino acids in proteins. The reactivity of the amide nitrogen is generally lower than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. umich.edu

The compound this compound uniquely combines these two scaffolds. It can be described as an N-acetylated derivative of 4-aminodiphenylamine, where one of the amino groups is part of an acetamide linkage. This specific arrangement of aromatic rings and amide functionality defines its position within the broader chemical space and influences its three-dimensional shape and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₄N₂O nih.gov
Molecular Weight 226.27 g/mol nih.gov
IUPAC Name N-(4-anilinophenyl)acetamide nih.gov
CAS Number 38674-90-7 nih.gov

Significance as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can serve as a basis for designing ligands that are active against multiple, often unrelated, biological targets. nih.govresearchgate.net These structures are considered "privileged" because they possess a geometry and arrangement of functional groups that allow them to bind to a variety of proteins. pageplace.de Natural products are a rich source of such scaffolds. hebmu.edu.cn The concept has evolved to include core structures that yield multiple bioactive compounds, even if they don't bind to diverse target classes. nih.gov

The anilino-phenylacetamide core of the title compound is considered a privileged structure. This is evidenced by the numerous derivatives that have been synthesized and investigated for a range of biological activities. For instance, derivatives of 2-phenylacetamide (B93265) have been explored as potential anticancer agents. nih.govnih.gov The versatility of this scaffold allows for the introduction of various substituents on the phenyl rings and modifications of the acetamide linker, enabling the fine-tuning of its biological and physicochemical properties. This modularity makes it an attractive starting point for the development of compound libraries aimed at discovering new therapeutic agents.

Historical Development and Emerging Research Areas of Related Chemical Motifs

The historical roots of research into anilino-phenylacetamide-related structures can be traced back to the late 19th century with the discovery of acetanilide's medicinal properties. wikipedia.org Acetanilide, or N-phenylacetamide, was one of the earliest synthetic analgesics, introduced in 1886. wikipedia.org This discovery spurred the exploration of other aniline derivatives in the search for less toxic and more effective drugs.

In more recent times, the focus has shifted towards more complex derivatives. For example, research has explored N-phenylacetamide derivatives containing thiazole (B1198619) moieties for their potential antibacterial and nematicidal activities. nih.govmdpi.com These studies highlight the ongoing efforts to utilize the phenylacetamide scaffold to address challenges in agriculture and medicine.

Emerging research continues to build on this foundation. Scientists are designing and synthesizing novel 2-phenylacetamide derivatives and evaluating their cytotoxic effects against various cancer cell lines. nih.govnih.gov The ability to systematically modify the structure, such as by introducing different substituents on the phenyl rings, allows researchers to investigate structure-activity relationships and identify compounds with enhanced potency and selectivity. nih.gov This ongoing research underscores the enduring relevance of the anilino-phenylacetamide motif in the quest for new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)21-17-9-5-2-6-10-17/h1-14,21H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNAZDQISKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Anilinophenyl 2 Phenylacetamide

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-anilinophenyl)-2-phenylacetamide, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction. This disconnection reveals two primary precursors:

Amine Precursor: 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine)

Carboxylic Acid Precursor: Phenylacetic acid

Retrosynthesis of this compoundA retrosynthetic analysis of this compound, identifying 4-aminodiphenylamine and phenylacetic acid as the key precursors.

Further disconnection of 4-aminodiphenylamine could lead to precursors like p-phenylenediamine (B122844) and aniline (B41778), which can be coupled through methods like the Buchwald-Hartwig amination. However, as 4-aminodiphenylamine is a readily available commercial product, the synthesis can conveniently start from this intermediate. Similarly, phenylacetic acid is a common and inexpensive starting material.

This retrosynthetic approach simplifies the synthesis to a single, crucial amide bond formation step between the selected precursors.

Classical and Modern Amide Bond Formation Strategies

The formation of the amide bond between 4-aminodiphenylamine and phenylacetic acid can be achieved through a variety of methods, ranging from classical approaches to more modern, efficient techniques.

Classical Methods:

Acyl Chloride Method: This is a traditional and often high-yielding method. Phenylacetic acid is first converted to its more reactive acyl chloride derivative, phenylacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting phenylacetyl chloride is then reacted with 4-aminodiphenylamine, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Direct Thermal Amidation: This method involves heating the carboxylic acid and the amine together at high temperatures, often with the removal of water to drive the equilibrium towards the amide product. researchgate.net However, this method can require harsh conditions and may not be suitable for sensitive substrates. researchgate.net

Modern Methods:

Coupling Reagents: A wide array of coupling reagents has been developed for mild and efficient amide bond formation. These reagents activate the carboxylic acid in situ, allowing it to react with the amine under gentle conditions. Common examples include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Onium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. rsc.org Enzymes like lipases or specific amidases can catalyze the reaction under mild, aqueous conditions, minimizing waste and avoiding harsh reagents. nih.gov For instance, whole cells of Candida parapsilosis ATCC 7330 have been used for the N-acylation of aromatic amines. rsc.org

Photochemical Methods: Recent advancements have explored the use of light to mediate amide bond formation. These methods can offer high efficiency and selectivity under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent depends on the specific method used. For coupling reactions, aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are common. nih.gov

Temperature: Modern coupling reactions are often performed at room temperature, although gentle heating may sometimes be required. googleapis.com

Stoichiometry: The ratio of reactants and reagents should be carefully controlled. Using a slight excess of the acylating agent or the coupling reagent can sometimes drive the reaction to completion.

Base: In methods that generate acidic byproducts, the choice and amount of base are important to prevent side reactions and ensure a good yield. Non-nucleophilic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are frequently used.

A study on the synthesis of similar N-phenylacetamide derivatives reported yields ranging from 62% to 90% depending on the specific substrates and reaction conditions employed. mdpi.comnih.gov For instance, the reaction of an aniline derivative with an acyl chloride in the presence of a base is a common and effective method. nih.gov

The table below summarizes various reaction conditions for the synthesis of related N-phenylacetamide compounds, which can serve as a starting point for optimizing the synthesis of the target molecule.

Coupling MethodReagentsSolventTemperatureTypical YieldReference
Acyl ChloridePhenylacetyl chloride, TriethylamineDichloromethane0 °C to RTGood to Excellent nih.gov
EDC/HOBt CouplingPhenylacetic acid, EDC, HOBtAcetonitrileRoom Temperature~65% nih.gov
Heterogeneous CatalysisPhenylacetic acid, Aniline, K60 silicaToluene (flow)150 °CConsistent Conversion researchgate.net
BiocatalysisPhenylacetic acid, Aromatic amine, Candida parapsilosisAqueous bufferMildUp to 81% rsc.org

Stereoselective Synthesis Approaches (if applicable)

The target molecule, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis approaches are not applicable in this case. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the phenylacetic acid moiety or on the aniline ring, then stereoselective methods would become relevant. These could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.gov

Green Chemistry Principles in Synthetic Design and Implementation

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting material atoms into the final product. Direct amidation methods, if efficient, can have a high atom economy.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where possible.

Catalysis: Utilizing catalytic methods, both homogeneous and heterogeneous, instead of stoichiometric reagents, reduces waste. researchgate.netresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled.

Energy Efficiency: Employing methods that proceed at ambient temperature and pressure, such as some modern coupling reactions or biocatalysis, can significantly reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-derived solvents or reagents where possible can contribute to a greener process.

Biocatalysis: As mentioned earlier, enzymatic methods represent a prime example of green chemistry in action, offering high selectivity, mild reaction conditions, and reduced waste streams. rsc.org A novel green route for synthesizing N-phenylacetamides has been reported using whole cells of Candida parapsilosis ATCC 7330, which proceeds under mild conditions with excellent conversions. rsc.org

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be performed in an efficient, cost-effective, and environmentally responsible manner.

Structural Characterization and Spectroscopic Analysis of N 4 Anilinophenyl 2 Phenylacetamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For N-(4-anilinophenyl)-2-phenylacetamide, the expected molecular formula is C₂₀H₁₈N₂O.

The theoretical exact mass of the neutral molecule [M] can be calculated by summing the masses of its constituent atoms (20 carbons, 18 hydrogens, 2 nitrogens, and 1 oxygen). The calculated monoisotopic mass for C₂₀H₁₈N₂O is 302.1419 g/mol . In a typical HRMS experiment, the compound is ionized, most commonly by protonation to form the [M+H]⁺ ion. The expected exact mass for this protonated species would be 303.1497 g/mol . Experimental determination of the m/z value of the molecular ion peak with a high degree of accuracy (typically within a few parts per million) by HRMS would provide unambiguous confirmation of the elemental composition and, by extension, the molecular formula of this compound.

Formula Species Calculated Exact Mass ( g/mol )
C₂₀H₁₈N₂O[M]302.1419
C₂₀H₁₉N₂O⁺[M+H]⁺303.1497

This table presents the theoretical exact masses for the neutral and protonated forms of this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically δ 7.0-8.0 ppm) would likely show a complex pattern of multiplets due to the protons on the two phenyl rings and the anilino-substituted phenyl ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The two protons of the methylene (B1212753) (-CH₂-) group in the phenylacetamide moiety would appear as a singlet, integrating to two protons, likely in the range of δ 3.5-4.0 ppm. The N-H protons of the amide and aniline (B41778) functionalities would present as singlets, and their chemical shifts could vary depending on the solvent and concentration, but are generally expected in the region of δ 7.5-10.0 ppm for the amide proton and δ 5.0-6.0 ppm for the aniline proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a number of distinct signals are anticipated. The carbonyl carbon (C=O) of the amide group is expected to resonate in the downfield region of the spectrum, typically around δ 168-172 ppm. The aromatic carbons would generate a series of signals between δ 110-150 ppm. The specific chemical shifts would be dependent on the substitution pattern and the electronic environment of each carbon atom. The methylene carbon (-CH₂-) would likely appear in the range of δ 40-45 ppm.

Functional Group ¹H NMR Chemical Shift (δ, ppm) (Predicted) ¹³C NMR Chemical Shift (δ, ppm) (Predicted)
Aromatic protons7.0 - 8.0 (multiplets)110 - 150
Methylene (-CH₂-)3.5 - 4.0 (singlet)40 - 45
Amide N-H7.5 - 10.0 (singlet)-
Aniline N-H5.0 - 6.0 (singlet)-
Carbonyl (C=O)-168 - 172

This table provides predicted chemical shift ranges for the key functional groups in this compound based on data from analogous structures.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide and aniline groups would likely appear as one or more bands in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. Furthermore, characteristic C=C stretching vibrations for the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

Functional Group Characteristic IR Absorption (cm⁻¹) (Predicted) Vibration Type
Amide N-H3200 - 3400Stretch
Aniline N-H3200 - 3400Stretch
Aromatic C-H> 3000Stretch
Aliphatic C-H (-CH₂-)< 3000Stretch
Amide C=O1650 - 1680Stretch
Aromatic C=C1450 - 1600Stretch

This table summarizes the predicted key infrared absorption bands for this compound.

Advanced Spectroscopic Techniques (e.g., 2D NMR, UV-Vis)

To gain deeper insights into the molecular structure, advanced spectroscopic techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to assign the complex spin systems in the aromatic regions and confirming the connectivity between adjacent protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended system of aromatic rings, is expected to exhibit strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the phenyl and anilinophenyl chromophores. The position and intensity of these absorption maxima (λ_max) would be sensitive to the solvent polarity.

Structure Activity Relationship Sar Studies of N 4 Anilinophenyl 2 Phenylacetamide Analogues

Systematic Modification of the Phenylacetamide Moiety

For instance, in a series of N-phenylacetamide derivatives, the introduction of various substituents on the phenyl ring of the acetamide (B32628) moiety was investigated to determine their impact on activity. These studies often involve synthesizing a library of compounds with diverse electronic and steric properties to probe the chemical space around this part of the molecule.

In one such study focusing on carbonic anhydrase inhibitors, the phenylacetamide moiety was modified with groups of varying size, lipophilicity, and electronic properties, such as chloro, bromo, methyl, and methoxy (B1213986) groups. nih.gov This approach allows for a systematic evaluation of how different substituents interact with the target's active site. nih.gov

Another study on N-phenylacetamide derivatives containing a 1,2,4-triazole (B32235) moiety found that the nature and position of substituents on the N-phenylacetamide part were critical for fungicidal activity. nyxxb.cn For example, compound 6j from this study, which contains a specific substitution pattern on the phenylacetamide ring, showed a high potency against Bipolaris maydis. nyxxb.cn

Table 1: Effect of Phenylacetamide Moiety Modification on Biological Activity
Compound Analogue ClassModification on Phenylacetamide MoietyObserved Biological ActivityReference
Isatin N-phenylacetamide based sulphonamidesSubstitution with Cl, Br, CH3, OCH3Varied inhibitory activity against carbonic anhydrase isoforms nih.gov
N-phenylacetamide derivatives with 1,2,4-triazoleVaried substitution patternsModulated fungicidal activity against different strains nyxxb.cn

Exploration of Substituent Effects on the Anilinophenyl Ring

The anilinophenyl ring system is another critical component of the N-(4-anilinophenyl)-2-phenylacetamide scaffold, offering a prime site for structural modifications to enhance biological activity and selectivity. The electronic and steric nature of substituents on this ring system can profoundly influence the molecule's interaction with its biological target.

Studies on related N-phenylacetamide derivatives have provided valuable insights into these substituent effects. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties attached to the anilinophenyl ring, it was observed that the type and position of substituents on the terminal phenyl ring significantly affected their antibacterial activity. nih.gov Specifically, the presence of electron-withdrawing groups like fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the terminal phenyl ring tended to increase bactericidal activity, whereas substitution at the 3-position was generally less favorable. nih.gov

In another study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the introduction of a nitro group (an electron-withdrawing group) on the N-phenyl ring resulted in higher cytotoxic effects against cancer cell lines compared to a methoxy group (an electron-donating group). nih.gov For instance, compounds with a nitro substituent showed greater potency against the PC3 prostate carcinoma cell line. nih.gov This suggests that the electronic properties of the anilinophenyl moiety play a crucial role in the anticancer activity of this class of compounds.

The general principle of electrophilic aromatic substitution on arylamines indicates that the amino group is a strong activator and directs incoming groups to the ortho and para positions. ucalgary.ca However, to achieve more controlled and specific substitutions, the amine is often protected as an amide, which is a less powerful activating group and can lead to different substitution patterns. ucalgary.ca

These findings underscore the importance of a systematic exploration of substituents on the anilinophenyl ring to develop a comprehensive SAR and guide the design of analogues with improved therapeutic profiles.

Table 2: Effect of Anilinophenyl Ring Substitution on Biological Activity
Compound SeriesSubstituent on Anilinophenyl MoietyEffect on Biological ActivityReference
N-phenylacetamide derivatives with 4-arylthiazole4-F, 4-Cl, 4-Br, 4-CF3 on terminal phenylIncreased antibacterial activity nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivativesNitro group on N-phenyl ringHigher cytotoxic effect than methoxy group nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesHalogen at position 4 of the phenyl ringConsidered essential for interaction with the target mdpi.com

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis, therefore, provides crucial insights into the spatial arrangement of the different structural motifs and their influence on molecular interactions.

For diphenylamine (B1679370) derivatives, the dihedral angles between the phenyl rings are a significant conformational feature. mdpi.com The flexibility of this bond allows the molecule to adopt various conformations, which can be influenced by the presence of substituents and the surrounding environment. mdpi.comresearchgate.net Theoretical studies and X-ray analysis of substituted diphenylamines have revealed that even with conformational flexibility, certain arrangements are energetically favored. mdpi.comresearchgate.net This conformational preference can be crucial for aligning the key interacting groups of the molecule with the complementary residues in a protein's binding pocket. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target site is often a prerequisite for high-affinity binding.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.govresearchgate.net

For classes of compounds similar to this compound, such as N-arylphenyl-2,2-dichloroacetamide analogues, QSAR studies have been successfully applied to understand their anticancer activity. nih.govresearchgate.net In these studies, a variety of molecular descriptors are calculated for each compound, representing different aspects of its structure, such as electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) are then used to build a model that relates these descriptors to the observed biological activity. nih.gov

For instance, a QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors led to the development of a predictive model. nih.gov This model was able to forecast the inhibitory activity of new analogues with a high degree of accuracy. nih.gov Similarly, QSAR analyses of acetamido-N-benzylacetamide derivatives have shed light on the structural requirements for anticonvulsant activity, highlighting the importance of electronic and topological features. kg.ac.rs

The development of a robust QSAR model for this compound analogues would involve the generation of a dataset of compounds with well-defined biological activity, the calculation of a wide range of molecular descriptors, and the application of appropriate statistical methods to derive and validate a predictive equation. Such a model would be an invaluable tool in the lead optimization process.

Design Principles for Lead Optimization and Analogue Development

The process of lead optimization aims to refine the structure of a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.comupmbiomedicals.combiobide.com The SAR data gathered from the systematic modification of the this compound scaffold provides the foundation for rational design principles for lead optimization and the development of new analogues.

Key strategies for optimizing this class of compounds include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, techniques like molecular docking can be used to visualize how analogues bind to the active site. This allows for the design of modifications that enhance key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Analogue Synthesis and SAR Expansion: The synthesis of focused libraries of analogues based on the initial SAR findings is a core component of lead optimization. upmbiomedicals.com For the this compound core, this would involve exploring a wider range of substituents on both the phenylacetamide and anilinophenyl rings to build a more comprehensive understanding of the SAR.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological effects (bioisosteres) can lead to improved compounds. For example, replacing a phenyl ring with a different heteroaromatic ring could improve properties like solubility or metabolic stability.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. danaher.com Modifications can be made to the lead structure to improve its drug-like qualities, such as enhancing oral bioavailability or reducing metabolic degradation.

Computational Modeling: As discussed in the QSAR section, computational tools can be used to prioritize the synthesis of new analogues that are predicted to have improved activity. nih.gov

By iteratively applying these design principles in a "design-make-test-analyze" cycle, researchers can systematically refine the structure of this compound to develop clinical candidates with optimal therapeutic potential. chemrxiv.org

Molecular and Cellular Investigations of N 4 Anilinophenyl 2 Phenylacetamide

Target Identification and Engagement Studies

Specific molecular targets for N-(4-anilinophenyl)-2-phenylacetamide have not been definitively identified in the reviewed literature. However, research into the broader family of phenylacetamide derivatives suggests that these compounds are biologically active and likely interact with multiple cellular components. The diverse activities observed, ranging from anticancer to antimicrobial effects, imply that this chemical scaffold can be modified to engage a variety of biological targets. Identifying the precise molecular binding partners of this compound will require dedicated studies, such as affinity chromatography, proteomics-based approaches, or computational modeling to predict potential interactions.

Enzyme Inhibition and Activation Mechanisms

While there is no specific data on the interaction of this compound with monoacylglycerol lipase, reverse transcriptase, metalloproteases, or MurE ligases, studies on other phenylacetamide derivatives have demonstrated their potential as enzyme inhibitors.

For instance, certain isatin N-phenylacetamide-based sulphonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII nih.gov. One derivative, in particular, exhibited significant inhibitory activity against the tumor-associated hCA XII nih.gov.

Another study on the parent compound, 2-phenylacetamide (B93265), indicates that it can inhibit the p38 MAPK signaling pathway medchemexpress.com. This suggests that derivatives like this compound might also interact with kinases or other enzymes involved in cellular signaling. The broad spectrum of biological activities reported for phenylacetamide derivatives points towards a rich potential for this class of compounds to modulate the activity of various enzymes. Further research is necessary to determine if this compound shares these or other enzyme-inhibitory properties.

Modulation of Receptor Binding and Signaling Pathways

Direct evidence for the modulation of receptor binding and signaling pathways by this compound is not available. However, studies on the simpler molecule, 2-phenylacetamide, have shown that it can act as an estrogen-like compound medchemexpress.com. In MCF-7 breast cancer cells, 2-phenylacetamide was found to increase the expression of estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and G protein-coupled receptor 30 (GPR30) medchemexpress.com. It also inhibits the p38 MAPK signaling pathway medchemexpress.com. These findings suggest that the phenylacetamide scaffold can influence critical cellular signaling pathways, and it is plausible that the addition of the 4-anilinophenyl group could modify this activity or confer new receptor-binding properties.

Cellular Pathway Perturbation Analysis (e.g., apoptosis induction in cancer cell lines)

A significant body of research demonstrates that various phenylacetamide derivatives possess potent anticancer activity by inducing apoptosis in cancer cell lines. tbzmed.ac.irtbzmed.ac.irmdpi.comnih.gov These compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner. tbzmed.ac.ir

The pro-apoptotic activity of these derivatives is linked to their ability to trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir Mechanistic studies have revealed that this is achieved through the upregulation of key pro-apoptotic proteins and genes. Specifically, treatment with phenylacetamide derivatives has been shown to increase the expression of Bcl-2, Bax, and FasL RNA, as well as enhance caspase 3 activity. tbzmed.ac.ir DNA fragmentation, a hallmark of apoptosis, has also been confirmed in cancer cells treated with these compounds. mdpi.com

Several studies have evaluated the cytotoxic effects of various substituted phenylacetamide derivatives against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), prostate cancer (PC3), and promyelocytic leukemia (HL-60). tbzmed.ac.irnih.govnih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, vary depending on the specific derivative and the cancer cell line.

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives in Cancer Cell Lines

Derivative Cell Line IC50 (µM) Reference
Phenylacetamide derivative 3d MDA-MB-468 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3d PC-12 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3c MCF-7 0.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3d MCF-7 0.7 ± 0.4 tbzmed.ac.ir
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2b PC3 52 nih.govnih.gov
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c PC3 80 nih.govnih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide 2c MCF-7 100 nih.govnih.gov

These findings highlight the potential of the phenylacetamide scaffold as a basis for the development of new anticancer agents that function by inducing programmed cell death.

Mechanistic Insights into Biological Action (e.g., cell membrane disruption)

Beyond the induction of apoptosis, some phenylacetamide derivatives have been shown to exert their biological effects through the physical disruption of cellular membranes. This mechanism is particularly relevant to their antibacterial activity.

A study on a series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties investigated their effectiveness against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo). nih.govnih.govmdpi.com One of the most potent compounds in this series was shown to cause rupture of the bacterial cell membrane, a mechanism confirmed through scanning electron microscopy (SEM). nih.govmdpi.com This disruption of the cell envelope is a key factor in the antibacterial action of these compounds. frontiersin.org

The ability to disrupt membranes suggests that these molecules may interact with the lipid bilayer, leading to increased permeability and ultimately cell lysis. nih.gov This mechanism of action is distinct from that of many conventional antibiotics that target specific intracellular processes, and it may offer an advantage in overcoming antibiotic resistance. While this research was conducted on derivatives and not on this compound itself, it points to a plausible mechanism by which this class of compounds can exert its antimicrobial effects.

Preclinical Pharmacological Profiling of N 4 Anilinophenyl 2 Phenylacetamide in Experimental Models

In Vitro Biological Assay Development and Screening

The phenylacetamide chemical structure has been the subject of numerous in vitro studies to determine its potential across a range of biological activities, from cytotoxicity in cancer cell lines to its effects on microorganisms and nematodes.

Cytotoxicity Evaluation in Defined Cell Lines (e.g., prostate carcinoma, breast carcinoma, without clinical implications)

Phenylacetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed they act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. researchgate.netnih.gov In one study, compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety (2d-2f). researchgate.net Specifically, compound 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were the most active against the PC3 cell line. researchgate.net The MCF-7 breast cancer cell line appeared more resistant, though compound 2c, with a p-nitro substituent, was the most active compound against this line (IC₅₀ = 100 μM) compared to the reference drug imatinib (B729) (IC₅₀ = 98 μM). researchgate.net

Another study on different phenylacetamide derivatives found that a compound with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB-468 breast cancer cells (IC₅₀ = 0.76±0.09 µM). nih.gov Furthermore, derivatives 3c and 3d had significant cytotoxic effects against MCF-7 cells, both with an IC₅₀ value of 0.7±0.4 μM. nih.gov

Table 1: Cytotoxicity of Phenylacetamide Derivatives in Carcinoma Cell Lines

Antibacterial and Antifungal Activity Assessment in Microbial Cultures

The phenylacetamide scaffold has been incorporated into various derivatives to assess antimicrobial properties. A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized and tested against several plant pathogenic bacteria. nih.govresearchgate.net One derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), showed a 50% effective concentration (EC₅₀) of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.govresearchgate.netresearcher.life Scanning electron microscopy revealed that this compound could cause the rupture of the Xoo cell membrane. nih.govresearcher.life Another derivative from this series (A4) was effective against Xanthomonas axonopodis pv. citri (Xac) and X. oryzae pv. oryzicola (Xoc). nih.gov In related research, Fmoc-phenylalanine demonstrated antibacterial activity, particularly against Gram-positive bacteria. scilit.com

In the realm of antifungal activity, 2-chloro-N-phenylacetamide has been identified as a molecule with fungicidal and antibiofilm capabilities against fluconazole-resistant Candida species. nih.govnih.govplos.org This compound inhibited all tested strains of Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values from 512 to 1,024 µg/mL. nih.govnih.govplos.org It was also shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. plos.org Further studies showed this compound was also active against strains of Aspergillus flavus, with an MIC between 16 and 256 μg/mL, and its likely mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. jnu.ac.bd

Table 2: Antimicrobial Activity of Phenylacetamide Derivatives

Nematicidal Activity Studies in Model Organisms

The potential of phenylacetamide derivatives as nematicides has also been explored. In a study evaluating N-phenylacetamide derivatives with 4-arylthiazole moieties, one compound (A23) displayed excellent nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.govresearchgate.netresearcher.life This derivative achieved 100% mortality at a concentration of 500 μg/mL and 53.2% mortality at 100 μg/mL after 24 hours of treatment. nih.govresearchgate.net The free-living nematode Caenorhabditis elegans is a common model organism for screening nematicidal compounds due to its genetic tractability and the fact that most nematicides are effective against it. Studies on other chemical classes have also shown efficacy against both M. incognita and C. elegans, suggesting that findings in the model organism can often translate to plant-parasitic species.

Quorum-Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. Research has shown that compounds structurally related to phenylacetamide can interfere with this system. Phenylacetic acid (PAA), a related compound, was found to significantly reduce the production of QS-dependent virulence factors in Pseudomonas aeruginosa PAO1, including pyocyanin (B1662382) and exopolysaccharide, at a concentration of 200 μg/ml, without inhibiting bacterial growth. This demonstrates the potential for phenylacetamide-like structures to act as antipathogenic agents by disrupting bacterial communication. The QS systems in P. aeruginosa, primarily the las and rhl systems, are critical for its pathogenicity and are a key focus for the development of quorum-sensing inhibitors.

In Vivo Efficacy Studies in Preclinical Animal Models (e.g., analgesic activity in rodent models)

Another study on a different series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives also reported significant analgesic properties. researchgate.netnih.gov When administered at a 100 mg/kg dose, these compounds caused a significant decrease in acetic acid-induced writhing responses in mice. researchgate.netnih.gov These findings suggest that the acetamide (B32628) scaffold is a viable backbone for the development of novel analgesic agents.

Table 3: Analgesic Activity of Acetamide Derivatives in Acetic Acid-Induced Writhing Test

Selectivity and Potency Profiling Across Diverse Biological Targets

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. Research into 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives led to the discovery of new, potent, and selective inhibitors of human sirtuin 2 (SIRT2), a protein implicated in cellular processes and diseases like cancer. Structure-activity relationship (SAR) analyses identified compound 28e as the most potent inhibitor in the series, with an IC₅₀ value of 42 nM for SIRT2. Crucially, selectivity profiling revealed that compound 28e has very good selectivity for SIRT2 over the related proteins SIRT1 and SIRT3. In cellular assays, this compound effectively inhibited the growth of the human breast cancer cell line MCF-7, further validating its potential and the utility of the phenylacetamide scaffold in designing selective enzyme inhibitors.

Computational Chemistry and Molecular Modeling of N 4 Anilinophenyl 2 Phenylacetamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how N-(4-anilinophenyl)-2-phenylacetamide might interact with biological targets, such as proteins, to exert a therapeutic effect. The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity or scoring function.

A related compound, N-(4-anilinophenyl)acetamide, has been identified in the Protein Data Bank (PDB) within the crystal structure of DCLRE1A (PDB ID: 5Q28), suggesting a potential protein target family for this class of molecules. nih.govrcsb.org Docking studies of this compound into the active site of proteins like DCLRE1A or other relevant enzymes can reveal key binding modes.

The analysis of these docked poses focuses on the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity for the target. Key interactions typically observed for phenylacetamide derivatives include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the amide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site, while the phenyl rings can engage in hydrophobic and aromatic stacking interactions. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Molecular Moiety InvolvedInteracting Protein Residues (Examples)
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine (side chain carbonyl)
Hydrogen Bond AcceptorAmide C=OArginine, Lysine, Serine (side chain hydroxyl)
HydrophobicPhenyl and anilino ringsLeucine, Valine, Isoleucine, Alanine
π-π StackingPhenyl and anilino ringsPhenylalanine, Tyrosine, Tryptophan, Histidine

This analysis helps in understanding the structural basis of activity and provides a foundation for designing new derivatives with improved binding affinity and specificity.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These methods provide detailed information about the molecule's structure, charge distribution, and reactivity. xisdxjxsu.asia

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the molecule's electronic energy gap. A smaller energy gap suggests higher reactivity, which can be crucial for its mechanism of action. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org Such studies on related N-phenylacetamide derivatives have been used to scrutinize bond lengths, angles, and charge distribution, providing a comprehensive understanding of the molecule's electronic structure. xisdxjxsu.asia

Table 2: Key Electronic Properties from Quantum Chemical Calculations

Calculated PropertySignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies positive (electrophilic) and negative (nucleophilic) sites.
Mulliken Atomic ChargesDescribes the charge distribution across the molecule.

These theoretical calculations are invaluable for predicting how the molecule will behave in a biological environment and how its structure can be modified to tune its electronic properties for enhanced activity. xisdxjxsu.asia

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Following molecular docking, Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. rsc.orgresearchgate.net For this compound, an MD simulation of its complex with a target protein can provide critical insights into the stability of the binding pose identified through docking. nih.gov

Running a simulation for several nanoseconds allows researchers to observe the flexibility of the ligand within the binding pocket, the conformational changes in the protein upon binding, and the persistence of key intermolecular interactions. This dynamic view is more realistic than the static picture provided by docking alone.

Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of binding affinity than docking scores, as it accounts for solvent effects and entropic contributions. Studies on related compounds have successfully used MD simulations to understand the time-dependent interactions of the ligand with its target. nih.gov

Table 3: Outputs from Molecular Dynamics Simulations

Simulation OutputInformation Provided
Root Mean Square Deviation (RMSD)Stability of the ligand's position and protein structure over time.
Root Mean Square Fluctuation (RMSF)Flexibility of individual amino acid residues in the protein.
Radial Distribution FunctionProbability of finding atoms at a certain distance from each other.
Binding Free Energy (e.g., MM/PBSA)A quantitative measure of the binding affinity between ligand and protein.

These simulations are essential for validating docking results and gaining a deeper understanding of the thermodynamics and kinetics of ligand-protein binding.

Virtual Screening and Cheminformatics Applications for Library Design

This compound can serve as a scaffold or a "hit" compound for virtual screening campaigns aimed at discovering novel and more potent analogues. nih.gov Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific drug target. idrblab.org

There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, libraries of compounds can be docked into the binding site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for experimental testing. nih.gov

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but a known active ligand like this compound exists, its properties can be used to find similar molecules. This can involve searching for compounds with similar 2D fingerprints (similarity searching) or building a 3D pharmacophore model based on the essential features of the active ligand (e.g., hydrogen bond donors/acceptors, aromatic rings). idrblab.org

These screening methods allow for the rapid and cost-effective evaluation of millions of compounds, significantly accelerating the process of lead discovery. youtube.com The identified hits can then be used to design a focused library of derivatives based on the this compound scaffold for further optimization.

In silico Prediction of Pharmacokinetic Parameters (e.g., absorption, distribution, metabolic stability)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools play a crucial role in the early prediction of these pharmacokinetic parameters, helping to identify potential liabilities before costly synthesis and testing. mdpi.com

Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict key ADME properties for this compound. Web-based tools like SwissADME provide free and rapid evaluation of these parameters from a simple chemical structure input. youtube.comnih.gov Predictions include physicochemical properties, lipophilicity, water solubility, and drug-likeness based on established rules like Lipinski's Rule of Five. nih.gov These tools can also predict gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes, which are critical for metabolic stability. idrblab.org

Table 4: Predicted Pharmacokinetic and Physicochemical Properties for a Representative Phenylacetamide Structure

Property/ParameterPredicted Value/DescriptorSignificance
Physicochemical Properties
Molecular FormulaC22H20N2O2Basic molecular information
Molecular Weight344.41 g/mol Influences absorption and diffusion
# H-bond Acceptors2Affects solubility and membrane permeability
# H-bond Donors2Affects solubility and membrane permeability
Lipophilicity
Consensus Log P o/w3.95A measure of lipophilicity, affects absorption and distribution
Water Solubility
Log S (ESOL)-4.51Predicts solubility in water
Pharmacokinetics
GI absorptionHighLikelihood of absorption from the gastrointestinal tract
BBB permeantYesLikelihood of crossing the blood-brain barrier
P-gp substrateNoPredicts interaction with P-glycoprotein efflux pump
CYP1A2 inhibitorYesPotential for drug-drug interactions via CYP1A2
Drug-likeness
Lipinski's RuleYes (0 violations)A rule of thumb to evaluate drug-likeness
Bioavailability Score0.55An estimation of the fraction of drug that reaches systemic circulation
Note: Data generated using the SwissADME web tool for the structure N-(4-anilinophenyl)-N-phenyl-2-phenylacetamide as a representative example. rsc.orgnih.gov

Early in silico profiling of ADME properties is essential for guiding the optimization of lead compounds, ensuring that they not only have high potency but also the necessary pharmacokinetic profile to be effective in vivo. mdpi.com

Biotransformation Pathways of N 4 Anilinophenyl 2 Phenylacetamide

Identification of Metabolic Pathways in In Vitro Systems (e.g., liver microsomes, hepatocytes)

Currently, there are no specific studies available in the public domain that have investigated the in vitro metabolic pathways of N-(4-anilinophenyl)-2-phenylacetamide using systems such as liver microsomes or hepatocytes. While research on other phenylacetamide derivatives exists, this information cannot be directly extrapolated to the specific metabolic fate of this compound. nih.govnih.gov In vitro systems like human liver microsomes are a standard method to study the metabolism of compounds. nih.govnih.govclinpgx.org These systems contain a variety of drug-metabolizing enzymes and are used to identify potential metabolites and metabolic pathways. nih.gov

Characterization of Key Metabolites through Spectroscopic Techniques

As no metabolites of this compound have been identified, there is no information regarding their characterization through spectroscopic techniques. The synthesis and characterization of various N-phenylacetamide derivatives have been reported, often employing techniques like 1H-NMR, 13C-NMR, and HRMS to confirm their structures. mdpi.comresearchgate.net These methods would be essential for identifying and characterizing any potential metabolites of this compound in future studies.

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The specific cytochrome P450 (CYP) enzymes or other biotransformation enzymes involved in the metabolism of this compound have not been identified due to the absence of dedicated research on this compound. CYP enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. nih.govnih.govyoutube.com These enzymes typically introduce or expose functional groups on a substrate, preparing it for subsequent phase II metabolism. youtube.com For many compounds, specific CYP isozymes like CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2E1 play crucial roles in their breakdown. nih.govsciencescholar.usyoutube.com Other enzyme families, such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOs), and various hydrolases, can also contribute to non-CYP mediated metabolism. bioivt.com

Based on the structure of this compound, potential metabolic reactions could include hydroxylation of the aromatic rings or N-dealkylation, which are common reactions catalyzed by CYP enzymes. The amide bond could also be a target for hydrolysis by amidases. However, without experimental data, these remain hypothetical pathways.

Metabolic Stability Profiling in Preclinical Contexts

There is no available data on the metabolic stability of this compound from preclinical studies. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are crucial in early drug discovery to predict a compound's half-life and clearance in the body. nih.gov The results of such studies, often expressed as the percentage of the parent compound remaining over time, help in optimizing the pharmacokinetic properties of potential drug candidates. nih.gov The lack of such information for this compound means its metabolic liability is currently unknown.

Emerging Research Directions and Future Perspectives on N 4 Anilinophenyl 2 Phenylacetamide

Development as a Chemical Probe for Biological Processes

While N-(4-anilinophenyl)-2-phenylacetamide has not been extensively characterized as a standalone chemical probe, its structural framework presents a promising starting point for the development of such tools. Chemical probes are essential for dissecting complex biological pathways, and the core structure of this acetamide (B32628) derivative offers several avenues for modification to install reporter groups (e.g., fluorophores, biotin) or photoreactive moieties for target identification studies.

The development of chemical probes from scaffolds related to N-phenylacetamide has been a strategy in various research areas. For instance, derivatives of phenylacetamide have been investigated for their potential as anticancer agents, and fluorescently labeled versions of these compounds could be synthesized to visualize their subcellular localization and interaction with potential protein targets. The anilino-phenyl group of this compound provides a reactive handle for the attachment of such reporter tags without significantly altering the core pharmacophore, which could be crucial for maintaining any inherent (though currently uncharacterized) binding affinities.

Future research in this area would likely involve the synthesis of a small library of tagged derivatives of this compound and their subsequent evaluation in cell-based imaging and affinity purification-mass spectrometry (AP-MS) experiments to identify binding partners and elucidate their mechanism of action.

Rational Design of Next-Generation Analogues with Enhanced Specificity

The rational design of analogues based on a parent scaffold is a cornerstone of modern medicinal chemistry. For this compound, the exploration of its chemical space through systematic structural modifications holds the key to unlocking potentially potent and selective biological activities. The core structure features several modifiable positions: the two phenyl rings and the acetamide linker.

Structure-activity relationship (SAR) studies on related N-phenylacetamide derivatives have demonstrated that substitutions on the phenyl rings can dramatically influence biological activity. For example, in the context of anticancer research, the introduction of nitro or methoxy (B1213986) groups on the phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been shown to modulate their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Similarly, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has yielded compounds with significant antibacterial and nematicidal activities. nih.govdrugtargetreview.com

The design of next-generation analogues of this compound would benefit from computational modeling and docking studies to predict interactions with potential biological targets. This in-silico approach, combined with synthetic chemistry, can guide the introduction of specific functional groups to enhance binding affinity and specificity.

Table 1: Examples of Bioactive N-Phenylacetamide Derivatives and their Activities

Compound NameModification from Core ScaffoldBiological ActivityReference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideAddition of a 4-fluorophenylthiazole groupAntibacterial (EC50 = 156.7 µM against Xoo) nih.govdrugtargetreview.com
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideFluorination and nitration of phenyl ringsAnticancer (IC50 = 52 µM against PC3 cell line) researchgate.netnih.gov
This compound-derived PROTACDerivatization into a PROTACTG2 degradation in ovarian cancer cells nih.gov

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful technology for the discovery of novel bioactive compounds from large chemical libraries. drugtargetreview.com While this compound itself may not be a primary screening candidate due to its likely role as a synthetic intermediate, libraries of its derivatives could be readily integrated into HTS campaigns.

The amenability of a chemical scaffold to automated synthesis and purification is a key consideration for its inclusion in HTS libraries. The synthesis of this compound and its analogues can be achieved through straightforward amide coupling reactions, which are well-suited for parallel synthesis and library generation. nih.gov

HTS assays can be designed to identify compounds that modulate the activity of a specific enzyme or receptor, or to identify compounds with a desired cellular phenotype. imtm.cz A library of this compound derivatives could be screened against a panel of cancer cell lines to identify compounds with selective cytotoxicity, or against a specific enzyme target implicated in a disease of interest. The structural diversity that can be easily introduced into this scaffold makes it an attractive starting point for generating a focused library for HTS.

Challenges and Opportunities in the Academic Investigation of Substituted Acetamides

The academic investigation of substituted acetamides, including this compound, presents both challenges and opportunities. A significant challenge lies in the inherent stability of the amide bond, which can make it difficult to functionalize or cleave under mild conditions. This stability, however, also contributes to the metabolic robustness of many amide-containing drugs.

Another challenge is the potential for non-specific binding due to the hydrophobic nature of the phenyl rings and the hydrogen bonding capabilities of the acetamide group. This can lead to false positives in biological screens and complicates the identification of true biological targets. Careful experimental design, including the use of appropriate controls and secondary assays, is necessary to mitigate these issues.

Despite these challenges, the opportunities for academic research are vast. The synthetic tractability of substituted acetamides allows for the rapid generation of diverse chemical libraries to probe a wide range of biological questions. Furthermore, the development of novel catalytic methods for the selective activation and functionalization of amide bonds is an active area of chemical research that could greatly expand the synthetic utility of scaffolds like this compound. There is also an opportunity to explore the conformational landscape of these molecules and how it influences their biological activity, which can be investigated using a combination of NMR spectroscopy and computational methods.

Potential for Derivatization into Novel Functional Molecules (e.g., PROTACs)

Perhaps the most significant and immediate application of this compound is its use as a building block for the synthesis of novel functional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A key example of this application is the use of this compound in the development of PROTACs targeting Tissue Transglutaminase (TG2), an enzyme implicated in the progression of several cancers. nih.gov In this context, a derivative of this compound serves as the TG2-binding ligand. This ligand is then connected via a linker to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon.

The synthesis of these TG2-targeting PROTACs involves the nucleophilic aromatic displacement of a chlorine atom on a pyrimidine ring with the amino group of this compound. nih.gov This reaction highlights the utility of the anilino moiety as a key reactive site for linker attachment. The resulting PROTACs have been shown to effectively induce the degradation of TG2 in ovarian cancer cells, leading to reduced cell adhesion and migration. nih.gov

Table 2: Key Moieties in a TG2-Targeting PROTAC Derived from this compound

ComponentChemical MoietyFunctionReference
Target-binding LigandDerivative of this compoundBinds to Tissue Transglutaminase (TG2) nih.gov
LinkerPolyethylene glycol (PEG) chainConnects the target-binding ligand to the E3 ligase ligand nih.gov
E3 Ligase LigandVHL or Cereblon ligandRecruits the E3 ubiquitin ligase nih.gov

The successful development of these TG2-targeting PROTACs underscores the immense potential of this compound as a versatile scaffold for the construction of sophisticated functional molecules. Future research will likely focus on optimizing the linker length and composition, as well as the E3 ligase ligand, to further enhance the potency and selectivity of these degraders.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-anilinophenyl)-2-phenylacetamide?

  • Methodological Answer : A general approach involves substituting the chlorine atom in 2-chloro-N-(4-substituted phenyl)acetamide precursors with aniline derivatives. For example, refluxing 2-chloro-N-phenylacetamide with NaN₃ in a toluene:water (8:2) solvent system can yield intermediates like 2-azido-N-phenylacetamides, which can be further functionalized . Similar protocols can be adapted by replacing NaN₃ with 4-aminodiphenylamine under controlled conditions.
  • Key Reaction Parameters :
ParameterValue
SolventToluene:Water (8:2)
TemperatureReflux (~110°C)
Reaction Time5–7 hours
PurificationEthanol recrystallization or ethyl acetate extraction

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR/IR spectroscopy (for structural confirmation). For crystallographic validation, single-crystal X-ray diffraction can resolve intramolecular interactions (e.g., C—H···O hydrogen bonds), as demonstrated for analogous N-(substituted phenyl)acetamides .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Use fume hoods to prevent inhalation of fine particles.
  • Dispose of waste via certified hazardous waste contractors to mitigate environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of this compound derivatives?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR mutants). For instance, derivatives with pyrimidine or piperazine substituents showed enhanced inhibitory activity against EGFR L858R/T790M mutants in structural analogs .
  • Example Pharmacophore Features :
FeatureRole
Arylacetamide coreBinds hydrophobic pockets
4-Anilinophenyl groupStabilizes π-π stacking
Substituents (e.g., nitro, methoxy)Modulates solubility and affinity

Q. How to resolve contradictions in reported bioactivity data for this compound class?

  • Methodological Answer : Conflicting data may arise from differences in assay conditions (e.g., cell lines, concentrations). Validate results using:
  • Dose-response curves (IC₅₀/EC₅₀ comparisons).
  • Proteomic profiling to identify off-target effects.
  • Metabolic stability assays (e.g., liver microsomes) to assess pharmacokinetic variability .

Q. What strategies improve regioselectivity in electrophilic substitutions of the arylacetamide scaffold?

  • Methodological Answer :
  • Use directing groups (e.g., sulfonamides) to steer electrophilic attack to specific positions .
  • Optimize solvent polarity (e.g., DMF for nitration reactions) and catalysts (e.g., FeCl₃ for Friedel-Crafts alkylation) .

Analytical & Mechanistic Questions

Q. Which analytical techniques best characterize degradation products of this compound?

  • Methodological Answer :
  • LC-MS/MS identifies hydrolytic or oxidative metabolites.
  • TGA/DSC monitors thermal decomposition pathways .

Q. How do steric and electronic effects influence the compound’s conformation?

  • Methodological Answer : X-ray crystallography of analogs (e.g., N-(4-fluorophenyl)-2-phenylacetamide) reveals that electron-withdrawing groups (e.g., -F) increase planarity of the acetamide moiety, while bulky substituents induce torsional strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-anilinophenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-anilinophenyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.